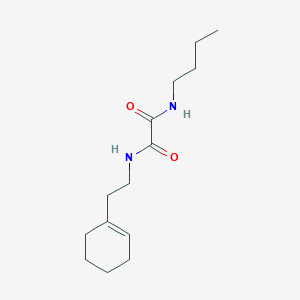

N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Description

N1-Butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by a butyl group (N1-substituent) and a cyclohexenyl-ethyl moiety (N2-substituent).

Properties

IUPAC Name |

N-butyl-N'-[2-(cyclohexen-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-2-3-10-15-13(17)14(18)16-11-9-12-7-5-4-6-8-12/h7H,2-6,8-11H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXPDERNUYVOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCC1=CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the reaction of butylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or cyclohexene groups are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified oxalamide derivatives.

Scientific Research Applications

N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Substituent-Driven Functional Variations

Oxalamides exhibit diverse biological and physicochemical properties based on N1 and N2 substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations :

Metabolic and Toxicological Profiles

Critical Insights :

- Safety Margins: The FAO/WHO Committee established a NOEL of 100 mg/kg bw/day for structurally related oxalamides, emphasizing their low toxicity at current exposure levels .

Biological Activity

N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an oxalamide, characterized by the presence of an oxalic acid derivative linked to butyl and cyclohexene groups. The structural formula can be represented as follows:

This structure provides a unique combination of functional groups that may contribute to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that oxalamide derivatives can inhibit enzymes such as histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, potentially reversing abnormal gene silencing in tumors .

- Neuroactive Properties : The isoquinoline moiety present in similar compounds suggests potential interactions with neurotransmitter systems, indicating possible neuroprotective effects. These interactions may involve modulation of acetylcholinesterase (AChE) activity, which is significant in Alzheimer's disease research.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the inhibitory effects of this compound on AChE. The compound demonstrated a significant inhibition rate with an IC50 value comparable to standard inhibitors like galanthamine. The molecular docking studies revealed strong binding interactions at the active site of AChE, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Anticancer Activity

In another investigation, derivatives of oxalamides were screened for anticancer activity against various cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, this compound exhibited cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.